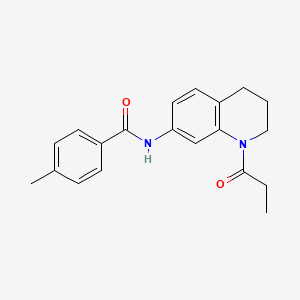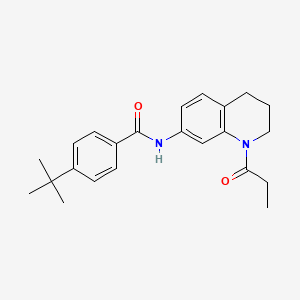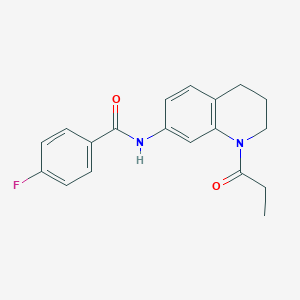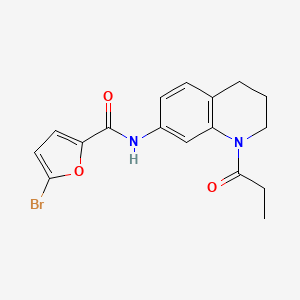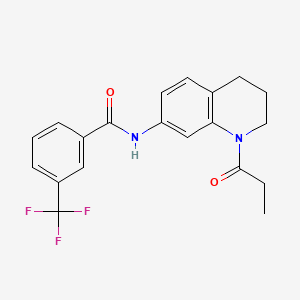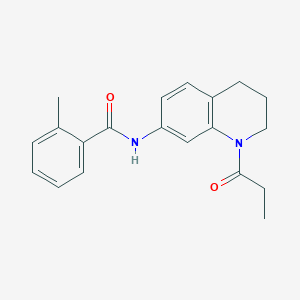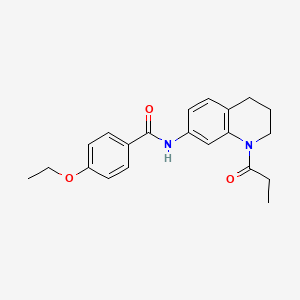
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (MPTQ) is a type of amide, a compound that contains a carbonyl group linked to an amino group. It is a chemical derivative of quinoline, a heterocyclic organic compound with a fused benzene ring and a pyridine ring. MPTQ has been studied for its potential applications in scientific research, particularly in biomedical fields. In
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in scientific research, particularly in biomedical fields. It has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory compounds. Inhibition of COX-2 may have potential therapeutic applications in the treatment of inflammation and pain. This compound has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme may have potential therapeutic applications in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is still unknown, but it is believed to involve the inhibition of enzymes. It is believed that this compound binds to the active sites of enzymes, such as COX-2 and acetylcholinesterase, and prevents them from functioning normally. This leads to the inhibition of the production of prostaglandins and other inflammatory compounds, as well as the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antioxidant and anti-apoptotic effects. In addition, it has been found to have potential therapeutic applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments is that it is relatively simple and cost-effective to synthesize. In addition, it is relatively safe and non-toxic, making it ideal for use in laboratory settings. The main limitation is that the exact mechanism of action is still unknown, so it is difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are a number of potential future directions for research into 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications in different diseases and disorders. Additionally, studies could be done to investigate the potential of this compound as a drug delivery system or as an adjuvant to other drugs. Finally, studies could be done to investigate the potential of this compound to interact with other compounds and its potential to be used in combination therapies.
Synthesemethoden
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized from the reaction of quinoline, 1-propanoyl chloride, and methyl iodide. The quinoline and 1-propanoyl chloride are reacted in the presence of a base, such as sodium hydroxide, to form the amide. The amide is then reacted with methyl iodide to form this compound. This synthesis method has been used by many researchers in the past and is relatively simple and cost-effective.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-9-10-17(13-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAUJOUIKDCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






